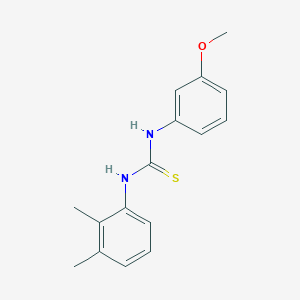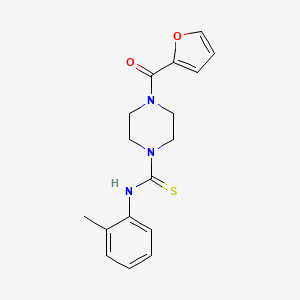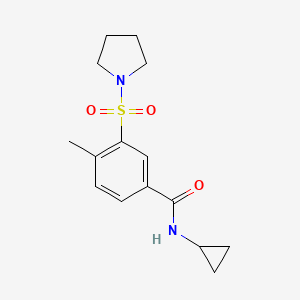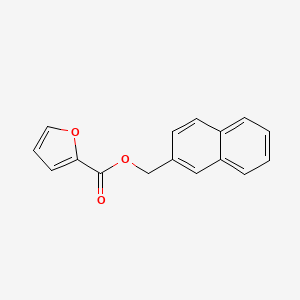
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that belongs to the class of thiourea derivatives. DMTU has been widely used in scientific research for its antioxidant properties and its ability to scavenge free radicals. In
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as an antioxidant and free radical scavenger. It has been shown to protect against oxidative stress in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
作用機序
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It has been shown to inhibit lipid peroxidation and protect against DNA damage. This compound also activates the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced apoptosis and necrosis, and to improve mitochondrial function. This compound has also been shown to reduce inflammation and improve endothelial function.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, this compound is not specific to any particular free radical species and may have off-target effects. Additionally, the high melting point of this compound may make it difficult to dissolve in some solvents.
将来の方向性
There are several future directions for further research on N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of this compound as a potential therapeutic agent for cardiovascular disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound in various disease models.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,3-dimethylaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-9-15(12(11)2)18-16(20)17-13-7-5-8-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNAOEFBLDUDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)







![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)
